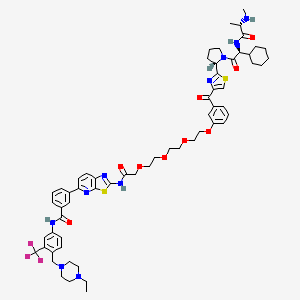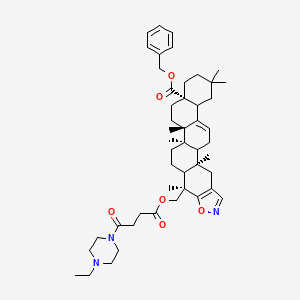
P-gp inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-glycoprotein inhibitor 3 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane transport protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of overcoming multidrug resistance in cancer therapy, as P-glycoprotein often pumps out chemotherapeutic agents, reducing their efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 3 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 3 often employs large-scale chemical synthesis techniques, optimizing reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification methods to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
P-glycoprotein inhibitor 3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reducing agents can convert it into reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Wissenschaftliche Forschungsanwendungen
P-glycoprotein inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Investigated for its potential to enhance the efficacy of chemotherapeutic agents by inhibiting drug efflux.
Industry: Utilized in the development of drug formulations to improve bioavailability and therapeutic outcomes.
Wirkmechanismus
P-glycoprotein inhibitor 3 exerts its effects by binding to the nucleotide-binding domains of P-glycoprotein, thereby inhibiting its ATPase activity. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, allowing for higher intracellular concentrations and improved therapeutic efficacy. The molecular targets include the transmembrane domains and nucleotide-binding domains of P-glycoprotein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tariquidar: Another potent P-glycoprotein inhibitor known for its specificity and efficacy.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein, though less specifically.
Cyclosporin A: An immunosuppressant with P-glycoprotein inhibitory properties.
Uniqueness
P-glycoprotein inhibitor 3 is unique in its high specificity and potency in inhibiting P-glycoprotein, making it a valuable tool in overcoming multidrug resistance in cancer therapy. Its ability to bind specifically to the nucleotide-binding domains sets it apart from other inhibitors that may have broader targets .
Eigenschaften
Molekularformel |
C48H67N3O6 |
|---|---|
Molekulargewicht |
782.1 g/mol |
IUPAC-Name |
benzyl (1R,2S,5S,15R,22R)-22-[[4-(4-ethylpiperazin-1-yl)-4-oxobutanoyl]oxymethyl]-1,2,8,8,15,22-hexamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate |
InChI |
InChI=1S/C48H67N3O6/c1-8-50-24-26-51(27-25-50)39(52)16-17-40(53)56-32-45(5)37-18-19-47(7)38(44(37,4)28-34-30-49-57-41(34)45)15-14-35-36-29-43(2,3)20-22-48(36,23-21-46(35,47)6)42(54)55-31-33-12-10-9-11-13-33/h9-14,30,36-38H,8,15-29,31-32H2,1-7H3/t36?,37?,38?,44-,45-,46+,47+,48-/m0/s1 |
InChI-Schlüssel |
XDMZDNVQHFRLSA-PHOYSIAWSA-N |
Isomerische SMILES |
CCN1CCN(CC1)C(=O)CCC(=O)OC[C@]2(C3CC[C@@]4(C([C@]3(CC5=C2ON=C5)C)CC=C6[C@]4(CC[C@@]7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)CCC(=O)OCC2(C3CCC4(C(C3(CC5=C2ON=C5)C)CC=C6C4(CCC7(C6CC(CC7)(C)C)C(=O)OCC8=CC=CC=C8)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


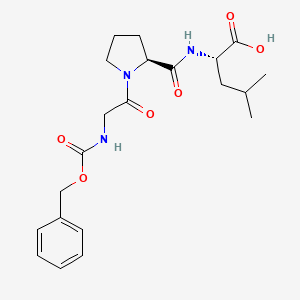

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

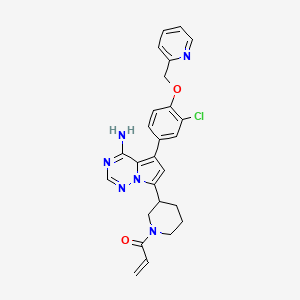

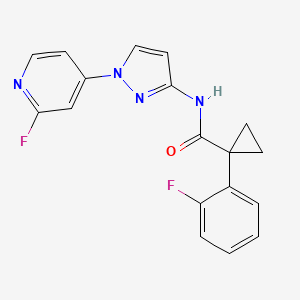

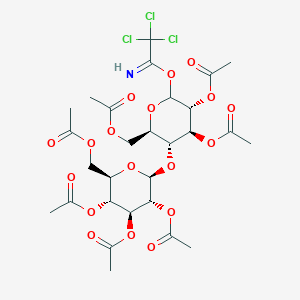

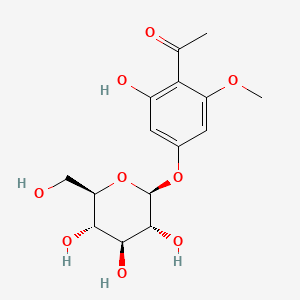

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
